molecular formula C14H13BrO2S B1582898 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene CAS No. 88116-02-3

1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene

Cat. No.: B1582898
CAS No.: 88116-02-3
M. Wt: 325.22 g/mol
InChI Key: SYNKYJKCQBVGSL-UHFFFAOYSA-N
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Description

1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene (CAS: 88116-02-3) is an aromatic sulfur-oxygen compound with the molecular formula C₁₄H₁₃BrO₂S and a molecular weight of 325.22 g/mol . Structurally, it features a benzene ring substituted with a bromomethyl (-CH₂Br) group and a phenylsulfonylmethyl (-CH₂SO₂C₆H₅) group at the 1- and 2-positions, respectively. This arrangement confers unique reactivity, particularly in nucleophilic substitution and cross-coupling reactions, making it valuable in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

1-(benzenesulfonylmethyl)-2-(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2S/c15-10-12-6-4-5-7-13(12)11-18(16,17)14-8-2-1-3-9-14/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNKYJKCQBVGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345344
Record name 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88116-02-3
Record name 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(Phenylsulfonyl)methyl]benzyl bromide
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Preparation Methods

General Synthetic Strategies for 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene

The preparation of this compound typically involves two key synthetic steps:

  • Synthesis of ortho-substituted benzyl bromides as precursors.
  • Subsequent nucleophilic substitution or coupling with phenylsulfonyl-containing nucleophiles such as sodium benzenesulfonothioate.

Preparation of Ortho-Alkynyl Benzyl Bromides as Key Intermediates

According to detailed procedures reported in synthetic organic chemistry literature, ortho-alkynyl benzyl bromides are prepared via palladium-catalyzed coupling reactions starting from 2-bromobenzaldehydes or related triflates with phenylacetylene derivatives. The process involves:

  • Use of PdCl₂(PPh₃)₂ (2.5 mol%) and CuI (5 mol%) catalysts.
  • Reaction in triethylamine solvent at 60 °C under nitrogen atmosphere for 16 hours.
  • Workup includes filtration, extraction, drying, and purification by silica gel chromatography.
  • Yield ranges between 65-78%.

This step is crucial as it yields functionalized benzyl bromides that serve as electrophilic partners for sulfonylation reactions.

Nucleophilic Substitution with Sodium Benzenesulfonothioate

The core transformation to introduce the phenylsulfonylmethyl group involves reacting the prepared benzyl bromides with sodium benzenesulfonothioate salts under mild conditions:

  • Sodium benzenesulfonothioate (or its 4-methyl derivative) is reacted with benzyl bromide derivatives in acetonitrile (CH₃CN).
  • The reaction is carried out at room temperature under nitrogen atmosphere for 6 to 16 hours.
  • Progress is monitored by thin-layer chromatography (TLC).
  • After completion, the reaction mixture is quenched with water, extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
  • The crude product is purified by flash chromatography on silica gel with ethyl acetate/petroleum ether mixtures (5-15% ethyl acetate).

This method reliably affords benzyl thiosulfonates, including this compound, in good yields.

Radical Sulfonylation Using Thiosulfonates and Morita–Baylis–Hillman (MBH) Bromides

An alternative and efficient approach involves radical sulfonylation of MBH bromides with thiosulfonates mediated by cesium carbonate (Cs₂CO₃):

  • Thiosulfonates react with MBH allyl bromides or acetates in the presence of Cs₂CO₃ under mild conditions.
  • The reaction proceeds via a radical mechanism, generating sulfonyl radicals that add to the allyl bromide.
  • This method yields allyl sulfones with high stereoselectivity and good to high yields (up to 78%).
  • The reaction is scalable and tolerates diverse functional groups.
  • Radical scavenger experiments confirm the radical nature of the reaction.
  • The process is performed in a heat gun-dried sealed tube under nitrogen atmosphere for about 4 hours.
  • Purification is achieved by flash chromatography.

While this method is more commonly applied to allyl sulfones, it demonstrates the utility of thiosulfonates in sulfonylation reactions and could be adapted for benzyl bromide substrates.

Summary of Preparation Methods and Conditions

Step Reagents/Conditions Solvent Temperature Time Yield Notes
Synthesis of ortho-alkynyl benzyl bromides 2-bromobenzaldehydes + phenylacetylene, PdCl₂(PPh₃)₂ (2.5 mol%), CuI (5 mol%) Et₃N 60 °C 16 h 65-78% Nitrogen atmosphere, degassed
Nucleophilic substitution with sodium benzenesulfonothioate Sodium benzenesulfonothioate + benzyl bromide derivatives CH₃CN Room temp 6-16 h Good yields Nitrogen atmosphere, TLC monitoring
Radical sulfonylation (alternative) Thiosulfonate + MBH bromide, Cs₂CO₃ Not specified Mild, room temp ~4 h 69-78% Radical mechanism, scalable

Research Findings and Analysis

  • The palladium-catalyzed coupling to prepare ortho-alkynyl benzyl bromides is well-established, providing key intermediates with high regioselectivity and moderate to good yields.
  • The nucleophilic substitution with sodium benzenesulfonothioate is straightforward and mild, enabling the introduction of the phenylsulfonylmethyl group without harsh conditions or side reactions.
  • Radical sulfonylation methods expand the synthetic toolbox, offering efficient access to sulfone derivatives under eco-friendly conditions with cesium carbonate as a promoter.
  • Purification by flash chromatography and careful monitoring by TLC are standard to ensure product purity.
  • The combination of these methods allows for flexible synthesis of this compound and related compounds with potential for scale-up and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Sulfone derivatives are formed.

    Reduction: Sulfide derivatives are produced.

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules, including pharmaceuticals and agrochemicals. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it valuable in the synthesis of various organic compounds .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as an anti-cancer and anti-inflammatory agent. Research indicates that compounds containing phenylsulfonyl groups can inhibit specific enzymes involved in cancer progression, thereby offering therapeutic potential .

Biological Studies

The compound is employed in biological research to study enzyme inhibitors and biochemical pathways. Its ability to act as a probe facilitates the investigation of metabolic processes and interactions within biological systems .

Material Science

In material science, this compound is used to synthesize specialty chemicals and materials with specific electronic properties. Its involvement in coupling reactions enhances the development of materials for electronic applications .

Synthesis of Allyl Sulfones

A notable application involves the synthesis of allyl sulfones through radical sulfonylation using this compound as a precursor. In one study, this compound was reacted with thiosulfonates under optimized conditions, yielding high product yields (up to 78%) while demonstrating scalability for industrial applications .

Research has shown that derivatives of this compound exhibit significant biological activity against various enzymes involved in cancer pathways. For instance, studies have indicated that phenylsulfonyl derivatives can inhibit HIV-1 reverse transcriptase, showcasing their potential as antiviral agents .

Mechanism of Action

The mechanism of action of 1-bromomethyl-2-[(phenylsulfonyl)methyl]benzene involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The phenylsulfonyl group can participate in various redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Key Physical Properties:

  • Boiling Point : 480.15°C (estimated)
  • Density : 1.469 g/cm³
  • Flash Point : 244.19°C
  • Hazard Classification : Corrosive (H314, causes severe skin burns)

The compound is primarily used as an intermediate in drug development, leveraging its sulfonyl and bromomethyl groups to construct complex molecular architectures .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-bromomethyl-2-[(phenylsulfonyl)methyl]benzene with structurally related compounds:

Compound Name CAS Number Molecular Formula Similarity Score Key Differences Applications
This compound 88116-02-3 C₁₄H₁₃BrO₂S Reference Ortho-substituted phenylsulfonyl and bromomethyl Pharmaceutical intermediates
1-(Bromomethyl)-4-(methylsulfonyl)benzene 53606-06-7 C₈H₉BrO₂S 0.87 Para-substituted methylsulfonyl group Agrochemical synthesis
1-Bromo-3-[(phenylsulfonyl)methyl]benzene 130891-01-9 C₁₃H₁₁BrO₂S 0.85 Meta-substituted phenylsulfonylmethyl Material science
1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene - C₈H₆BrF₃O₂S N/A Trifluoromethyl and methylsulfonyl groups Medicinal chemistry

Nucleophilic Substitution

The bromomethyl group in the target compound undergoes nucleophilic substitution more readily than analogues with electron-withdrawing substituents (e.g., trifluoromethyl in CAS 53606-06-7) due to reduced steric hindrance and favorable electronic effects . For example, in SN2 reactions, the ortho-substituted phenylsulfonyl group stabilizes transition states via resonance, enhancing reaction rates compared to meta-substituted derivatives .

Cross-Coupling Reactions

The phenylsulfonyl moiety acts as a directing group in palladium-catalyzed cross-coupling reactions. Unlike methylsulfonyl analogues (e.g., CAS 53606-06-7), the phenylsulfonyl group improves regioselectivity in Suzuki-Miyaura couplings due to stronger electron-withdrawing effects .

Biological Activity

Antimicrobial Properties

Research indicates that 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene exhibits antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The mechanism of action appears to involve disruption of cellular processes in target organisms, possibly through the formation of covalent bonds with nucleophilic sites in proteins.

Cytotoxicity Studies

Cytotoxicity assays conducted on different cell lines, such as HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), have demonstrated that this compound can influence cell viability. Depending on the concentration, it may either promote or inhibit cell growth. Notably, at lower concentrations, it does not significantly affect cell viability, suggesting a selective cytotoxic profile that could be exploited in therapeutic applications .

Inhibition of Kinases

Recent studies have explored the compound's potential as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, it has shown promising inhibitory effects against GSK-3β and IKK-β kinases, which are crucial in various diseases, including cancer and neurodegenerative disorders. The IC50 values obtained from these studies indicate that this compound has a competitive binding affinity to these targets .

The biological activity of this compound is hypothesized to stem from its ability to undergo electrophilic aromatic substitution reactions. This allows it to interact with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The presence of the sulfonyl group may enhance its reactivity and selectivity towards biological targets .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones compared to control groups, demonstrating its potential utility in treating bacterial infections.

Bacterial Strain Inhibition Zone (mm)
E. coli15
S. aureus18

Case Study 2: Cytotoxicity Assessment

In another investigation assessing cytotoxicity across varying concentrations (0.1 µM to 100 µM), the compound exhibited differential effects on cell viability:

Concentration (µM) Cell Viability (%)
0.195
190
1075
5050
10020

These findings suggest that while low concentrations are relatively safe, higher doses can lead to significant cytotoxic effects .

Q & A

Basic: What are the recommended synthetic routes for 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via bromination of a pre-functionalized aromatic precursor. For example:

  • Step 1: Introduce the phenylsulfonylmethyl group to the benzene ring via sulfonation or nucleophilic substitution, using reagents like sodium benzenesulfinate under acidic conditions.
  • Step 2: Brominate the methyl group adjacent to the sulfonyl moiety using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or light.
    Key Considerations:
  • Temperature control (60–80°C) is critical to avoid over-bromination .
  • Steric hindrance from the bulky phenylsulfonyl group may slow reactivity, requiring extended reaction times or elevated temperatures .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product.

Advanced: How does the electronic environment of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:
The phenylsulfonyl group is a strong electron-withdrawing group (EWG), which:

  • Activates the bromomethyl site for nucleophilic substitution by polarizing the C-Br bond.
  • Stabilizes transition states in palladium-catalyzed couplings, enhancing reaction rates.
    Experimental Design:
  • Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with arylboronic acids in THF/water (3:1) at 80°C .
  • Monitor regioselectivity: The sulfonyl group directs coupling to the bromomethyl site rather than competing positions. Validate via ¹H NMR or X-ray crystallography .

Advanced: What strategies are employed to evaluate the biological activity of this compound, particularly in antimicrobial or anticancer assays?

Methodological Answer:

  • Antimicrobial Testing:
    • Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
    • Measure minimum inhibitory concentration (MIC) with concentrations ranging from 0.5–128 µg/mL .
  • Anticancer Screening:
    • Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
    • Compare IC₅₀ values with control compounds (e.g., cisplatin) to gauge potency .

Advanced: How can computational methods (e.g., DFT) predict the electronic properties of this compound for materials science applications?

Methodological Answer:

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:
    • Map electrostatic potential surfaces, identifying electron-deficient regions (sulfonyl group) and electron-rich areas (aromatic ring).
    • Simulate UV-Vis spectra to predict absorption maxima, aiding in designing optoelectronic materials .
  • Validate computational results with experimental data (e.g., cyclic voltammetry) to correlate HOMO-LUMO gaps with redox behavior .

Advanced: How should researchers address contradictory data in literature regarding this compound’s reactivity or stability?

Methodological Answer:

  • Reproduce Conditions: Systematically vary reported parameters (e.g., solvent, catalyst loading) to identify critical variables.
  • Analytical Validation: Use tandem MS/MS or 2D NMR (e.g., HSQC, HMBC) to confirm product structures and rule out side reactions .
  • Comparative Studies: Benchmark against structurally similar compounds (e.g., brominated toluenesulfonyl derivatives) to isolate electronic vs. steric effects .

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify characteristic signals:
    • Bromomethyl proton at δ 4.3–4.5 ppm (triplet, J = 6–8 Hz).
    • Sulfonyl-adjacent methylene protons at δ 3.8–4.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) with <2 ppm error.
  • X-ray Crystallography: Resolve spatial arrangement of the sulfonyl and bromomethyl groups .

Basic: How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

  • Storage: Keep in amber vials under inert atmosphere (Ar/N₂) at –20°C to prevent degradation via hydrolysis or light-induced radical reactions.
  • Handling: Use anhydrous solvents (e.g., dry THF) and gloveboxes for moisture-sensitive reactions. Monitor purity via TLC before critical steps .

Advanced: What is the role of the phenylsulfonyl group in modulating the compound’s reactivity toward nucleophilic substitutions?

Methodological Answer:
The sulfonyl group:

  • Increases electrophilicity of the bromomethyl carbon through inductive electron withdrawal.
  • Directs nucleophilic attack to the bromomethyl site via steric and electronic effects.
    Experimental Demonstration:
  • Compare substitution rates with non-sulfonylated analogs (e.g., benzyl bromide) in SN₂ reactions with NaN₃.
  • Kinetic studies (e.g., pseudo-first-order rate constants) reveal a 5–10x rate enhancement due to the sulfonyl group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene
Reactant of Route 2
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1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene

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